molecular formula C23H26N2O6S2 B488591 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one CAS No. 724437-57-4

3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one

Cat. No.: B488591
CAS No.: 724437-57-4
M. Wt: 490.6g/mol
InChI Key: CXVAJLOCEGURNM-UHFFFAOYSA-N
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Description

3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one is a complex organic compound belonging to the benzo[c]chromen-6-one family This compound is characterized by the presence of two piperidinylsulfonyl groups attached at the 3 and 8 positions of the benzo[c]chromen-6-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one can be achieved through a multi-step process involving the functionalization of the benzo[c]chromen-6-one core. One common method involves the initial formation of the benzo[c]chromen-6-one scaffold through a tandem photo-thermal-photo reaction sequence starting from 3,4-dichlorocoumarins and a 1,3-butadiene . This process includes photo-induced [4 + 2] and [2 + 2] cycloadditions, followed by silica gel-promoted elimination of hydrogen chloride and electrocyclic cyclobutene ring opening, and finally a photo-induced 6π electrocyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters precisely. Purification is often achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide derivatives.

    Substitution: Formation of substituted piperidinylsulfonyl derivatives.

Scientific Research Applications

3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-bis(1-piperidinylsulfonyl)-6H-benzo[c]chromen-6-one is unique due to the presence of piperidinylsulfonyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s solubility, stability, and potential interactions with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

3,8-bis(piperidin-1-ylsulfonyl)benzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6S2/c26-23-21-15-17(32(27,28)24-11-3-1-4-12-24)7-9-19(21)20-10-8-18(16-22(20)31-23)33(29,30)25-13-5-2-6-14-25/h7-10,15-16H,1-6,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVAJLOCEGURNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C=C(C=C4)S(=O)(=O)N5CCCCC5)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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